Home > Products > Screening Compounds P48979 > 6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone
6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone - 477864-80-5

6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone

Catalog Number: EVT-3076890
CAS Number: 477864-80-5
Molecular Formula: C14H9BrN2O2
Molecular Weight: 317.142
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one

  • Compound Description: This compound serves as a crucial starting material in the synthesis of various 6-bromo-2-phenyl-quinazolinone derivatives, including the target compound 6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone. [, , , , , , , ]

2-Benzoylamino-5-bromophenyldimethylcarbinol

  • Compound Description: This compound is formed by reacting 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one with methylmagnesium iodide. [] This reaction highlights the reactivity of the benzoxazinone ring towards Grignard reagents, leading to ring opening and the formation of a tertiary alcohol.

3-Anilino-6-bromo-2-phenyl-4(3H)-quinazolinone

  • Compound Description: This compound reacts with methylmagnesium iodide, similar to 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one, yielding the corresponding dimethylcarbinol derivative. [] This reaction demonstrates the susceptibility of the 4-position carbonyl group in quinazolinones towards nucleophilic attack by Grignard reagents.

6-Bromo-3-(4-chloro-phenylidene)-2-phenyl-4(3H)-quinazolinone

  • Compound Description: This compound exhibits distinct reactivity compared to the previous two compounds when treated with methylmagnesium iodide. Instead of forming a dimethylcarbinol derivative, it undergoes a ring opening followed by rearrangement to yield 6-bromo-3-[1-(4-chlorophenyl)ethylamino]-4(3H)-quinazolinone. []

6-Bromo-3-[1-(4-chlorophenyl)ethylamino]-4(3H)-quinazolinone

  • Compound Description: This compound is the product of the reaction between 6-bromo-3-(4-chloro-phenylidene)-2-phenyl-4(3H)-quinazolinone and methylmagnesium iodide. [] This reaction showcases an unusual rearrangement, leading to the formation of an ethylamino substituent at the 3-position.

3-Amino-2-phenyl-4(3H)-quinazolinone

  • Compound Description: This compound serves as a precursor to N-glycosides, specifically ribosides and arabinosides, which are formed through condensation reactions with D-ribose and L-arabinose, respectively. [] This reaction highlights the nucleophilic character of the 3-amino group in this quinazolinone derivative.

3-Amino-6-bromo-2-phenyl-4(3H)-quinazolinone

  • Compound Description: This compound, like its non-brominated analogue (3-amino-2-phenyl-4(3H)-quinazolinone), undergoes condensation reactions with D-ribose and L-arabinose to yield the corresponding N-glycosides. [] This reaction further supports the reactivity of the 3-amino group in these quinazolinones towards sugar moieties.

N-glycosides of 3-amino-2-phenyl-4(3H)-quinazolinone and 3-amino-6-bromo-2-phenyl-4(3H)-quinazolinone

  • Compound Description: These compounds, derived from the condensation reactions of the respective quinazolinones with D-ribose and L-arabinose, represent a class of glycosylated derivatives with potential biological relevance. [] Glycosylation is a common strategy employed to modify the physicochemical properties of drugs, often enhancing their solubility, stability, and pharmacokinetic profiles.

6-Bromo-2-methyl-3,1-benzoxazin-4-one

  • Compound Description: This compound serves as a versatile building block for diverse 6-bromo-quinazolinone derivatives. Its reaction with hydroxylamine hydrochloride provides 6-bromo-3-hydroxy-2-methyl-4(3H)-quinazolinone, which can be further modified at the 3-position hydroxyl group to generate ethers, esters, and sulfonates. []

6-Bromo-3-hydroxy-2-methyl-4(3H)-quinazolinone

  • Compound Description: This compound is prepared from 6-bromo-2-methyl-3,1-benzoxazin-4-one and serves as a versatile intermediate for the synthesis of various 3-substituted 6-bromo-2-methyl-4(3H)-quinazolinones. []
Overview

6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone is a synthetic organic compound classified under the quinazolinone family. Quinazolinones are known for their diverse biological activities, making them subjects of extensive research for potential therapeutic applications. This compound features a bromine atom at the 6-position, a hydroxyl group at the 3-position, and a phenyl group at the 2-position, which contribute to its unique chemical properties and biological activities.

Source

The compound can be synthesized through various organic reactions, often starting with substituted anthranilic acids. The synthetic routes typically involve cyclization and functional group modifications such as nitration and hydroxylation, leading to the formation of the quinazolinone core structure.

Classification

6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone is classified as a heterocyclic compound due to its ring structure containing nitrogen atoms. It falls within the broader category of bioactive heterocycles, which are compounds that exhibit significant biological activity.

Synthesis Analysis

Methods

The synthesis of 6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone typically involves several key steps:

  1. Starting Material: The process often begins with substituted anthranilic acid.
  2. Cyclization: The anthranilic acid undergoes cyclization with appropriate reagents to form the quinazolinone core.
  3. Nitration: A nitro group is introduced on the phenyl ring using nitrating agents such as concentrated sulfuric acid and nitric acid.
  4. Hydroxylation: The hydroxyl group at the 3-position can be introduced through selective hydroxylation reactions.

Technical Details

The synthesis may employ various conditions and reagents depending on the desired derivatives. For example, potassium permanganate can be used for oxidation reactions, while hydrogen gas in the presence of catalysts can facilitate reduction processes.

Molecular Structure Analysis

Structure

The molecular structure of 6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone includes:

  • A quinazolinone core characterized by a fused benzene and pyrimidine ring.
  • A bromine atom at the 6-position.
  • A hydroxyl group at the 3-position.
  • A phenyl group attached to the 2-position.

Data

The molecular formula is C13H10BrN2OC_{13}H_{10}BrN_2O, with a molecular weight of approximately 292.14 g/mol. The presence of these functional groups influences its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone can participate in various chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to a carbonyl group using agents like potassium permanganate.
  2. Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with palladium on carbon.
  3. Substitution: The bromine atom can undergo nucleophilic substitution reactions under appropriate conditions.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing agents like potassium permanganate or chromium trioxide.
  • Reducing agents such as tin(II) chloride or hydrogen gas with catalysts.
  • Nucleophiles for substitution reactions include sodium methoxide or potassium tert-butoxide.
Mechanism of Action

The mechanism of action for 6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone is contingent upon its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Research indicates that quinazolinones can exhibit antimicrobial and anticancer properties through these interactions.

Physical and Chemical Properties Analysis

Physical Properties

The compound typically appears as a crystalline solid with specific melting points that vary based on purity and structural modifications. For example, derivatives may exhibit distinct melting points influenced by substituents on the aromatic rings.

Chemical Properties

Key chemical properties include:

  • Reactivity due to the presence of functional groups (bromo, hydroxy).
  • Solubility characteristics that depend on solvent polarity.

Analytical techniques such as UV-visible spectroscopy, infrared spectroscopy, and nuclear magnetic resonance spectroscopy are commonly employed to characterize these properties.

Applications

6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone has several scientific applications:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
  3. Medicine: Investigated for therapeutic potential in treating various diseases, particularly in oncology and infectious disease contexts.
  4. Industry: Utilized in developing new materials and chemical processes due to its unique structural features.
Introduction to Quinazolinone Scaffolds in Medicinal Chemistry

Historical Evolution of Quinazolinone Derivatives in Drug Discovery

The quinazolinone journey in medicinal chemistry began in 1869 with Griess's pioneering synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline, marking the first deliberate creation of a quinazolinone derivative [4] [6]. This foundational work was followed in 1903 by the development of a more efficient synthetic route involving the alkaline potassium ferricyanide oxidation of 3,4-dihydroquinazoline [4]. However, significant medicinal interest emerged only in the 1950s following the isolation of the antimalarial quinazolinone alkaloid 3-[β-keto-γ-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone from Dichroa febrifuga, validating the scaffold's therapeutic potential [4] [7].

The mid-20th century witnessed the clinical translation of quinazolinone chemistry with the introduction of methaqualone (1951) as a sedative-hypnotic agent, representing the first marketed quinazolinone-based pharmaceutical [4]. This breakthrough was followed by the development of prazosin hydrochloride and its analogs (doxazosin, terazosin) as α1-adrenergic antagonists for hypertension and benign prostatic hyperplasia during the 1970s-1980s [1]. The strategic introduction of halogen atoms, particularly at the C6 and C8 positions, emerged as a critical structure-activity relationship (SAR) refinement in the late 20th century, enhancing receptor affinity and metabolic stability. This halogenation strategy culminated in the design of 6-bromo-4(3H)-quinazolinone derivatives in the early 2000s, specifically optimized for enhanced anti-inflammatory and analgesic activities through targeted modifications at the N3 position [2].

Table 1: Key Milestones in Quinazolinone Drug Discovery

YearMilestone AchievementSignificance
1869Griess synthesizes first quinazolinone derivativeFoundation of quinazolinone chemistry
1903Improved synthesis via oxidation of 3,4-dihydroquinazolineEnabled scalable production
1951Methaqualone introduced clinicallyFirst marketed quinazolinone drug
1950sIsolation of antimalarial quinazolinone from Dichroa febrifugaValidated natural biological significance
1970s-1980sDevelopment of prazosin and analogsEstablished cardiovascular applications
2009Systematic study of 6-bromo-4(3H)-quinazolinone derivativesDemonstrated enhanced anti-inflammatory/analgesic properties

Pharmacological Significance of Halogenated Quinazolinones

Halogenation, particularly bromination, strategically enhances the bioactivity profile of quinazolinones through multiple mechanisms. The 6-bromo substitution specifically imparts electronic effects that polarize the quinazolinone ring system, thereby optimizing intermolecular interactions with biological targets. Additionally, the bromine atom increases lipophilicity, enhancing membrane permeability and overall bioavailability [1] [8]. Structure-activity relationship (SAR) analyses consistently demonstrate that halogenation at position 6 significantly boosts antimicrobial efficacy against Gram-positive bacteria, primarily through disruption of cell wall integrity and interference with DNA synthesis [1]. The presence of a bromine atom at C6 also increases steric bulk, potentially improving target selectivity by preventing binding to off-target sites.

The pharmacological profile of 6-bromo-3-substituted-4(3H)-quinazolinone derivatives reveals multi-target therapeutic potential. When incorporated into N- and O-heterocyclic pharmacophores, these compounds exhibit promising anti-inflammatory activity in experimental models, likely through inhibition of cyclooxygenase (COX) and modulation of cytokine signaling pathways [2]. Molecular docking studies suggest that 6-bromo-2-phenylquinazolin-4(3H)-ones effectively bind to bacterial DNA gyrase, explaining their observed antibacterial potency against Gram-positive strains, though activity against Gram-negative species like Pseudomonas aeruginosa remains limited due to permeability barriers [1]. The electronic perturbation induced by the C6 bromine atom enhances hydrogen-bonding capacity at the C3 carbonyl oxygen and N1 positions, facilitating interactions with enzymatic active sites involved in inflammation and microbial proliferation.

Table 2: Comparative Biological Activities of Brominated vs. Non-Brominated Quinazolinones

Pharmacological Activity6-Bromo Substituted DerivativesNon-Halogenated DerivativesMechanistic Basis
Antibacterial (Gram-positive)Enhanced potency (4-8 fold increase)Moderate activityImproved DNA gyrase binding and cell wall disruption
Anti-inflammatorySignificant reduction in edema (≥70%)Variable (30-60% reduction)Improved COX-2 selectivity and cytokine modulation
Lipophilicity (Log P)Increased by 0.8-1.2 unitsBaseline valuesEnhanced membrane permeability
Target AffinityKi values in low micromolar rangeHigh micromolar to millimolar KiElectronic effects optimizing binding interactions

Table 3: Structure-Activity Relationship of Halogenated Quinazolinones

PositionStructural FeaturePharmacological ImpactRationale
C6Bromine atomEnhanced anti-inflammatory and antibacterial activityElectronic effects and lipophilicity increase
C2Phenyl groupImproved receptor binding affinitySteric complementarity with hydrophobic pockets
C3Hydroxy-containing substituentsIncreased metabolic stabilityHydrogen bonding with biological targets
N3Heterocyclic moieties (thiadiazole, pyrazole)Multi-target therapeutic potentialIntroduction of additional pharmacophores

Epistemological Frameworks for Studying 6-Bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone

The comprehensive investigation of 6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone employs a multidisciplinary epistemology integrating computational, synthetic, and analytical methodologies. Computational chemistry provides the foundational framework through molecular docking simulations that predict binding conformations within enzymatic binding pockets. These simulations reveal that the bromine atom facilitates hydrophobic interactions with conserved residues in COX-2 and DNA gyrase, while the C3-hydroxyl group forms critical hydrogen bonds with catalytic amino acids [1] [8]. Quantum mechanical calculations further elucidate the compound's electronic topography, demonstrating bromine-induced polarization of the C4 carbonyl oxygen that enhances its hydrogen-bond accepting capacity – a feature strongly correlated with anti-inflammatory potency in quantitative structure-activity relationship (QSAR) models [8].

Synthetic epistemology centers on position-selective functionalization strategies enabling systematic SAR exploration. The 6-bromo derivative is typically synthesized through Niementowski condensation of 4-bromoanthranilic acid with benzoylacetamide precursors, followed by selective N3-hydroxylation through oxidative methods [6] [7]. Advanced synthetic approaches include microwave-assisted cyclization that significantly reduces reaction times (from hours to minutes) while improving yields by 20-30% compared to conventional heating [4] [8]. Key synthetic intermediates like 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one serve as versatile precursors for diverse C3-functionalized analogs through reactions with nucleophilic reagents including aminoacetophenones, enabling the construction of libraries for biological evaluation [2].

Analytical characterization employs complementary spectroscopic and crystallographic techniques to establish structural integrity and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C, confirms regiochemistry through characteristic downfield shifts of H5 (δ 8.25-8.35 ppm) due to the bromine atom's electron-withdrawing effect [3]. Single-crystal X-ray diffraction (XRD) provides definitive proof of molecular geometry, revealing a dihedral angle of 48.7° between the C2-phenyl ring and quinazolinone plane – a conformation optimal for target interaction [3] [6]. Mass spectrometry establishes molecular mass with high precision (expected m/z for C₁₄H₉BrN₂O₂: 322.99 [M+H]⁺), while IR spectroscopy verifies the presence of both carbonyl (1690 cm⁻¹) and hydroxyl (3200 cm⁻¹) functional groups [6].

Table 4: Methodological Frameworks for Quinazolinone Research

Methodological ApproachSpecific TechniquesKey Information GeneratedResearch Applications
Computational ChemistryMolecular docking, QSAR, DFT calculationsBinding affinity predictions, electronic properties, structure-activity modelsTarget identification and lead optimization
Synthetic ChemistryNiementowski condensation, microwave-assisted synthesis, nucleophilic substitutionRegioselective bromination, C3 functionalization, heterocyclic hybridizationLibrary synthesis for SAR exploration
Analytical CharacterizationNMR (¹H, ¹³C), XRD, FT-IR, Mass spectrometryRegiochemical confirmation, molecular geometry, functional group verificationCompound validation and purity assessment
Biological EvaluationEnzyme inhibition assays, antimicrobial susceptibility testing, anti-inflammatory modelsTarget-specific activity, MIC values, in vivo efficacyPharmacological profiling and lead selection

The convergence of these epistemological frameworks creates a robust foundation for understanding 6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone's therapeutic potential. Computational predictions guide synthetic priorities, synthesized compounds undergo rigorous analytical validation, and biologically tested derivatives feed back into computational model refinement. This iterative, multidisciplinary approach efficiently navigates the structure-activity landscape while minimizing resource-intensive trial-and-error experimentation. The integrated methodology demonstrates how modern medicinal chemistry leverages complementary techniques to accelerate the development of quinazolinone-based therapeutics targeting increasingly challenging biological systems and disease pathologies [1] [2] [8].

Properties

CAS Number

477864-80-5

Product Name

6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone

IUPAC Name

6-bromo-3-hydroxy-2-phenylquinazolin-4-one

Molecular Formula

C14H9BrN2O2

Molecular Weight

317.142

InChI

InChI=1S/C14H9BrN2O2/c15-10-6-7-12-11(8-10)14(18)17(19)13(16-12)9-4-2-1-3-5-9/h1-8,19H

InChI Key

BDEXPOXRURNOLM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.